
6-Cyanonicotinamide
Overview
Description
6-Cyanonicotinamide is a chemical compound with the molecular formula C7H5N3O It is a derivative of nicotinamide, where the amide group is replaced by a cyano group at the sixth position of the pyridine ring
Mechanism of Action
Target of Action
6-Cyanonicotinamide, also known as 6-aminonicotinamide, is a small-molecule inhibitor that primarily targets the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate, a precursor for the synthesis of nucleotides .
Mode of Action
This compound interacts with its target enzyme, 6-phosphogluconate dehydrogenase, by inhibiting its activity . This inhibition interferes with glycolysis, resulting in ATP depletion . The compound’s interaction with its target is believed to involve electrostatic interactions and possibly hydrogen bond formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pentose phosphate pathway . By inhibiting 6-phosphogluconate dehydrogenase, this compound disrupts this pathway, leading to a decrease in the production of NADPH and pentoses. NADPH is a crucial molecule in various cellular processes, including the oxidative stress response and anabolic reactions. The disruption of these processes can have significant downstream effects on cellular function and metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
The inhibition of 6-phosphogluconate dehydrogenase by this compound leads to ATP depletion, which can result in cell death . This effect has been observed in various cell types, including cancer cells . Additionally, this compound has been shown to cause significant alterations in cellular morphology and viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions can affect the antimicrobial activity of similar compounds . Additionally, factors such as temperature, pH, and salinity can impact the activity of many biochemical compounds . .
Biochemical Analysis
Biochemical Properties
6-Cyanonicotinamide is an inhibitor of the NADP+ dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. The inhibition of this enzyme by this compound interferes with glycolysis, resulting in ATP depletion .
Cellular Effects
In a study conducted on L6 Myoblast Cells, this compound was found to cause significant morphological changes such as irregularly elongated and stellate shape of cells, round-shaped nucleus, cytoplasmic vacuolization, irregular cell arrangements, and formation of large spaces among cell clusters . It also caused a marked reduction in cell viability and alterations of some important metabolites and enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into coenzymes NAD+ or NADP+ to form analogs . These analogs are known to inhibit certain enzymes but elevate others, suggesting that the changes induced by this compound are dependent on types of animal tissues or cell lines .
Temporal Effects in Laboratory Settings
It is known that this compound causes a time-dependent decrease in cell viability
Dosage Effects in Animal Models
It is known that this compound has been used in various concentrations to induce diabetes in animal models
Metabolic Pathways
This compound is involved in the NAD biosynthesis pathway . It is incorporated into coenzymes NAD+ or NADP+ to form analogs . These analogs can inhibit or elevate certain enzymes, affecting the metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interfere with glycolysis, suggesting that it may be transported into cells where glycolysis occurs .
Subcellular Localization
Given its role in inhibiting the enzyme 6-phosphogluconate dehydrogenase, it is likely that it localizes to the cytoplasm where this enzyme is found
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanonicotinamide typically involves the following steps:
Starting Material: The process begins with nicotinic acid.
Formation of Nicotinoyl Chloride: Nicotinic acid is treated with thionyl chloride to form nicotinoyl chloride.
Amination: The nicotinoyl chloride is then reacted with ammonia to form nicotinamide.
Cyanation: Finally, the nicotinamide undergoes a cyanation reaction using a suitable cyanating agent, such as cyanogen bromide, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Cyanonicotinamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 6-Cyanonicotinic acid.
Reduction: 6-Aminonicotinamide.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
6-CN has been studied for its potential in cancer therapy. Research has shown that it can:
- Inhibit Tumor Growth : 6-CN has demonstrated the ability to inhibit the growth of various cancer cell lines. For instance, studies indicate that it can enhance the efficacy of traditional chemotherapy agents by modulating cellular metabolic pathways and inducing apoptosis in cancer cells .
- Modulate Energy Metabolism : It acts as a blocker of the pentose phosphate pathway (PPP), leading to increased oxidative stress and apoptosis in cancer cells. This mechanism is particularly relevant in lung cancer, where 6-CN exposure has been shown to increase intracellular reactive oxygen species (ROS) levels, thereby promoting cell death .
Antiviral Properties
Recent studies have identified 6-CN as a potential antiviral agent, particularly against Hepatitis B virus (HBV). Its applications include:
- Inhibition of HBV Replication : Research indicates that 6-CN can significantly reduce HBV surface antigen levels and viral RNA expression both in vitro and in vivo. Its mechanism involves the suppression of HBV transcription by affecting key transcription factors involved in viral replication .
- Therapeutic Candidate for Chronic Hepatitis : Given its low cytotoxicity and high antiviral activity, 6-CN is being explored as a candidate for developing new therapies for chronic hepatitis B infections .
Dermatological Applications
The compound has also been evaluated for its effects on skin conditions:
- Psoriasis Treatment : A study revealed that topical application of 6-CN resulted in substantial improvement or complete clearing of psoriatic plaques in patients. This suggests its potential as a therapeutic option for treating psoriasis, with fewer side effects compared to traditional treatments .
Case Studies and Experimental Findings
Comparison with Similar Compounds
6-Aminonicotinamide: Similar structure but with an amino group instead of a cyano group.
Nicotinamide: The parent compound with an amide group.
6-Methylnicotinamide: A methylated derivative of nicotinamide.
Uniqueness: 6-Cyanonicotinamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new therapeutic agents and materials.
Biological Activity
6-Cyanonicotinamide (6-CN) is a derivative of niacinamide that has garnered attention for its potential biological activities, particularly in cancer research and metabolic disorders. This article provides an overview of the biological activity of 6-CN, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
This compound primarily acts by modulating cellular energy metabolism pathways. It is known to inhibit the pentose phosphate pathway (PPP), which is crucial for cancer cell proliferation and survival. By inhibiting glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme in the PPP, 6-CN disrupts the anabolic processes that cancer cells rely on for growth and survival.
Key Findings:
- Inhibition of G6PD : 6-CN has been shown to significantly reduce G6PD activity, leading to decreased NADPH production, which is vital for maintaining redox balance and supporting biosynthetic reactions in cancer cells .
- Induction of Oxidative Stress : The blockade of the PPP by 6-CN results in increased levels of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .
Effects on Cancer Cell Lines
Research has demonstrated that 6-CN exhibits cytotoxic effects on various cancer cell lines, particularly lung cancer cells such as A549 and H460. The following table summarizes key experimental findings regarding the effects of 6-CN on these cell lines:
Cell Line | Concentration (μM) | Effect | Reference |
---|---|---|---|
A549 | 10-200 | Decreased colony formation and viability | |
H460 | 10-200 | Induced apoptosis via ROS accumulation | |
Jurkat | 5-50 | Selective cytotoxicity towards leukemia |
Case Studies
Several studies have investigated the biological activity of 6-CN:
- Lung Cancer Study : In a study focusing on lung cancer cell lines A549 and H460, treatment with 6-CN resulted in a significant reduction in cell viability and colony formation. The mechanism was linked to increased oxidative stress and apoptosis induction through ROS .
- Leukemia Sensitization : Another study explored the use of 6-CN as a sensitizing agent for leukemia lymphocytes to chemotherapeutic drugs. The combination of 6-CN with various anticancer agents showed synergistic cytotoxic effects, enhancing the efficacy of standard treatments while sparing normal lymphocytes from toxicity .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antiproliferative Effects : Studies indicate that treatment with 6-CN leads to a dose-dependent decrease in proliferation markers such as Ki-67 in cancer cells, suggesting its potential as an anticancer agent .
- Metabolic Reprogramming : The compound has been shown to alter metabolic pathways in cancer cells, reducing glucose consumption and lactate production, which are critical for tumor growth .
Properties
IUPAC Name |
6-cyanopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSHKIBATYEGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395956 | |
Record name | 6-Cyanonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14178-45-1 | |
Record name | 6-Cyanonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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